Benzene, [(3-cyclohexen-1-yloxy)methyl]-

Vacuum distillation Purification Volatility

Benzene, [(3-cyclohexen-1-yloxy)methyl]- (CAS 100611-66-3), also designated as cyclohex-3-en-1-yloxymethylbenzene or 4-benzyloxy-1-cyclohexene, is a C13H16O benzyl cyclohexenyl ether with a molecular weight of 188.27 g/mol. The compound features a benzene ring linked via a methyleneoxy bridge to a cyclohexene ring bearing an endocyclic double bond at the 3-position, classifying it as an allylic benzyl ether.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 100611-66-3
Cat. No. B8242541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, [(3-cyclohexen-1-yloxy)methyl]-
CAS100611-66-3
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C13H16O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-5,7-8,13H,6,9-11H2
InChIKeyBMZCVVCVCDSALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, [(3-cyclohexen-1-yloxy)methyl]- (CAS 100611-66-3): Structural Identity and Physicochemical Baseline for Procurement Decisions


Benzene, [(3-cyclohexen-1-yloxy)methyl]- (CAS 100611-66-3), also designated as cyclohex-3-en-1-yloxymethylbenzene or 4-benzyloxy-1-cyclohexene, is a C13H16O benzyl cyclohexenyl ether with a molecular weight of 188.27 g/mol . The compound features a benzene ring linked via a methyleneoxy bridge to a cyclohexene ring bearing an endocyclic double bond at the 3-position, classifying it as an allylic benzyl ether [1]. Its predicted density is 1.00 ± 0.1 g/cm³ and its boiling point is reported as 77–79 °C at 0.08 Torr . This compound is cataloged as a specialty organic intermediate with potential utility in polymer and resin production .

Synthetic WorkflowAllylic benzyl ether for orthogonal protection and olefin functionalization
Selection LogicCyclohexenyl scaffold enables olefin-specific transformations (epoxidation, spiro-cyclization)
Use ContextSupports multi-step synthesis requiring acid-tolerant protecting groups

Why Benzene, [(3-cyclohexen-1-yloxy)methyl]- Cannot Be Interchanged with Its Positional Isomers or the Saturated Analog


Although Benzene, [(3-cyclohexen-1-yloxy)methyl]- shares the molecular formula C13H16O with its 1-cyclohexenyl (CAS 29494-42-6) and 2-cyclohexenyl (CAS 32700-48-4) positional isomers, the location of the endocyclic double bond fundamentally alters ether classification and chemical reactivity . The target compound is an allylic ether (double bond at the 3-position, homoallylic to the ether oxygen), whereas the 1-cyclohexenyl isomer is a vinyl ether (enol ether) with markedly higher acid lability, and the 2-cyclohexenyl isomer places the olefin in an allylic relationship with distinct regiochemical consequences [1]. Against the fully saturated analog benzyloxycyclohexane (CAS 16224-09-2, C13H18O, MW 190.28), the target compound differs by the presence of an unsaturated site that enables olefin-specific transformations—epoxidation, dihydroxylation, and transition-metal-catalyzed cyclizations—that the saturated counterpart cannot undergo [2]. These structural distinctions translate into measurable differences in physicochemical properties including boiling point, density, and lipophilicity (LogP), making generic substitution scientifically unsound without experimental validation.

Acid stability
Allylic ether (3-position): tolerates mild acidic conditions
Vinyl ether isomer: hydrolyzes under mild acid, limiting reaction scope
Olefin-enabled reactivity
Cyclohexenyl double bond supports Pd(0) spiro-cyclization and dihydroxylation
Saturated analog: no olefin, unreactive in 5-exo-trig cyclizations
Physicochemical profile
Lower boiling point, lower LogP, and higher density vs. saturated analog
Saturated analog: higher bp and LogP may alter phase behavior and purification conditions

Quantitative Differentiation Evidence for Benzene, [(3-cyclohexen-1-yloxy)methyl]- Against Closest Analogs


Vacuum Distillation Boiling Point: Lower Temperature and Pressure vs. Saturated Analog

The target compound distills at 77–79 °C under a vacuum of only 0.08 Torr . In contrast, the saturated analog benzyloxycyclohexane (CAS 16224-09-2) requires 146 °C at 17 Torr to distill [1]. Although the pressure conditions differ, the target compound reaches its boiling point at a pressure approximately 200-fold lower, indicating substantially higher volatility. This property enables gentler purification conditions that may preserve thermally sensitive functionality during downstream processing.

Boiling Point (Vacuum)
Cross-study comparable
Target: 77–79 °C at 0.08 Torr; Saturated analog: 146 °C at 17 Torr
Supports lower thermal stress purification
Pressure conditions differ; direct temperature comparison limited
Vacuum distillation Purification Volatility

Lipophilicity (LogP): Reduced Hydrophobicity Relative to the 1-Cyclohexenyl and Saturated Analogs

The target compound has a computed LogP of 3.31 . Its 1-cyclohexenyl positional isomer (CAS 29494-42-6, a vinyl ether) exhibits a higher LogP of 3.66 , and the saturated benzyloxycyclohexane analog (CAS 16224-09-2) has a reported LogP of 3.54 (Molbase) or 4.02 (ACD/LogP) [1]. The target compound is thus 0.23–0.35 log units less lipophilic than its closest unsaturated isomer and at least 0.23 log units less than the saturated analog. This difference corresponds to a measurable shift in octanol/water partitioning behavior, which may influence solubility, formulation compatibility, and biological partitioning in applications where hydrophobicity is a critical parameter.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 3.31; Vinyl ether isomer 3.66; Saturated analog 3.54–4.02
Reduced hydrophobicity may improve aqueous compatibility
Computed values; experimental validation advised
Lipophilicity Partition coefficient LogP

Double-Bond Positional Isomerism: Allylic Ether (3-Position) vs. Vinyl Ether (1-Position) Reactivity Classification

The target compound is an allylic benzyl ether with the double bond at the 3-position of the cyclohexene ring, placing it in a homoallylic relationship to the ether oxygen [1]. Its 1-cyclohexenyl isomer (CAS 29494-42-6) is a vinyl ether (enol ether), where the double bond is directly conjugated to the ether oxygen. Vinyl ethers are known to be significantly more acid-labile—hydrolyzing under mild acidic conditions that leave allylic ethers intact [2]. This fundamental reactivity difference means the target compound tolerates acidic reaction conditions (e.g., Lewis acid-catalyzed transformations, acidic workups) that would cleave the 1-cyclohexenyl isomer. Conversely, the target compound undergoes facile hydrogenolytic benzyl deprotection via Pd/C-catalyzed hydrogenolysis, a shared feature of benzyl ethers, while also offering the allylic site for orthogonal functionalization via epoxidation or dihydroxylation .

Ether Classification
Class-level inference
Allylic ether (3-position) vs. vinyl ether (1-position)
Allylic ether tolerates acid conditions that cleave vinyl ether
Based on established organic chemistry principles
Allylic ether Vinyl ether Acid lability Protecting group

Density Differential vs. Saturated Analog: Implications for Formulation and Phase Behavior

The target compound has a predicted density of 1.00 ± 0.1 g/cm³ , while the saturated analog benzyloxycyclohexane (CAS 16224-09-2) has an experimentally measured density of 0.9856 g/cm³ at 21 °C [1]. The ~0.014 g/cm³ higher density of the target compound, though modest, is consistent with the presence of the olefinic unsaturation, which reduces molar volume relative to the fully saturated cyclohexyl ring system. This density difference may influence phase separation behavior in biphasic reaction mixtures and could affect metering accuracy in continuous-flow processes where density is used for mass flow calculations.

Density
Cross-study comparable
Target: 1.00±0.1 g/cm³; Saturated analog: 0.9856 g/cm³
Higher density may affect phase separation behavior
Target value predicted; experimental measurement recommended
Density Physical property Formulation

Divergent Reactivity in Organolithium-Mediated Tandem Anion Translocation–Wittig Rearrangement

In a study of o-lithioaryl ether reactivity, cyclohexenyl benzyl ethers—structurally analogous to the target compound—exhibited a unique reaction manifold distinct from simple allyl or benzyl ethers. Specifically, cyclohexenyl ether 1e, upon bromine–lithium exchange and subsequent tandem anion translocation–[1,2]-Wittig rearrangement, gave a mixture of an α,β-unsaturated ketone (spiro-derivative 7), debrominated ether 8e, and alcohol 3e, rather than the single benzylic alcohol product observed with allyl and benzyl substrates [1]. This divergent outcome demonstrates that the cyclohexenyl scaffold introduces reaction pathways (α-elimination leading to spirocyclic products) not available to simpler allyl or benzyl ethers. The target compound, bearing the cyclohexenyl ring, is expected to exhibit analogous divergent reactivity under organolithium conditions.

Wittig Rearrangement
Class-level inference
Divergent spirocyclic ketone formation vs. simple allyl/benzyl ethers
Enables spirocyclic ketone synthesis
Reactivity inferred from structural analogs
Organolithium chemistry Wittig rearrangement Cyclohexenyl ether reactivity

Pd(0)-Catalyzed Spiro-Cyclization: Microwave-Accelerated Reactivity of Cyclohexenyl o-Halobenzyl Ethers

Cyclohexenyl o-halobenzyl ethers—the core structural motif of the target compound when functionalized with an ortho-halogen on the benzene ring—undergo Pd(0)-catalyzed 5-exo cyclization to yield spiro[cyclohexane-1,1′-isobenzofuran] derivatives [1]. Under controlled microwave heating, both product yield and reaction rate were enhanced without compromising selectivity. Specifically, o-bromobenzyl cyclohexenyl ethers underwent cyclization at 180 °C within 10 minutes, while o-iodobenzyl cyclohexenyl ethers cyclized at 140 °C within 10 minutes upon addition of 5% water (v/v) [1]. This reactivity profile is specific to the cyclohexenyl benzyl ether scaffold; the corresponding saturated cyclohexyl benzyl ethers would not undergo this spiro-cyclization due to the absence of the olefin required for the 5-exo-trig cyclization pathway.

Pd(0) Spiro-Cyclization
Class-level inference
5-exo cyclization to spiro[cyclohexane-isobenzofuran]
Olefin-dependent transformation absent in saturated analog
Requires o-halogen functionalization; microwave acceleration reported
Palladium catalysis Spiro-cyclization Microwave synthesis

Recommended Application Scenarios for Benzene, [(3-cyclohexen-1-yloxy)methyl]- Based on Quantitative Differentiation Evidence


Synthesis of Spirocyclic Isobenzofuran Scaffolds via Pd(0)-Catalyzed 5-Exo Cyclization

The target compound's cyclohexenyl benzyl ether scaffold, when functionalized with an ortho-halogen on the benzene ring, is uniquely suited for Pd(0)-catalyzed spiro-cyclization to generate spiro[cyclohexane-1,1′-isobenzofuran] derivatives. This transformation leverages the endocyclic double bond for 5-exo-trig cyclization—a pathway inaccessible to the saturated benzyloxycyclohexane analog [1]. Microwave-accelerated conditions (140–180 °C, 10 min) enable rapid library synthesis of spirocyclic compounds relevant to medicinal chemistry and natural product synthesis. Researchers should select this compound over the saturated analog specifically when spiro-cyclization is the intended key transformation.

Orthogonal Protection Strategy: Allylic Benzyl Ether with Dual Functional Handles

The target compound serves as a dual-functionality intermediate: the benzyl ether moiety undergoes hydrogenolytic cleavage (Pd/C, H2) for hydroxyl group unveiling, while the 3-cyclohexenyl olefin can be independently functionalized via epoxidation, dihydroxylation, or photo-oxygenation [1]. Unlike the 1-cyclohexenyl vinyl ether isomer (CAS 29494-42-6), which is susceptible to acid-catalyzed hydrolysis, the target's allylic ether structure tolerates acidic conditions, enabling sequential acid-promoted transformations followed by hydrogenolytic deprotection [2]. This orthogonal reactivity profile supports multi-step synthetic sequences where protecting group integrity under acidic conditions is critical.

Purification-Advantaged Building Block for Thermally Sensitive Downstream Chemistry

With a boiling point of 77–79 °C at only 0.08 Torr, the target compound can be purified by vacuum distillation under substantially milder thermal conditions compared to the saturated analog benzyloxycyclohexane (146 °C at 17 Torr) [1]. This property is advantageous when the compound is used as a precursor to thermally labile products or when high-purity monomer-grade material is required for polymerization or resin applications [2]. Procurement of this specific compound, rather than the higher-boiling saturated analog, reduces the risk of thermal degradation during purification and ensures consistent quality for sensitive downstream processes.

Organolithium-Mediated Access to Spirocyclic Ketones via Tandem Anion Translocation–Wittig Rearrangement

The cyclohexenyl ether scaffold of the target compound enables a unique tandem anion translocation–[1,2]-Wittig rearrangement pathway under organolithium conditions (Br–Li exchange), producing α,β-unsaturated spirocyclic ketones that are not accessible from simple allyl or benzyl ethers [1]. This divergent reactivity, confirmed in structurally analogous cyclohexenyl ethers, makes the compound a strategic choice for synthesizing spirocyclic frameworks relevant to natural product total synthesis and fragment-based drug discovery. Researchers should select this compound when the synthetic objective includes spirocyclic ketone formation via Wittig rearrangement.

Application
Selection Property
Validation Focus
Spirocyclic isobenzofuran synthesis
Pd(0)-catalyzed 5-exo cyclization reactivity
Olefin-dependent spiro-cyclization verification
Orthogonal protection sequences
Acid-stable allylic benzyl ether
Orthogonal deprotection tolerance under acidic workups
Thermally sensitive downstream processing
Lower-boiling volatility profile
Thermal degradation risk minimization
Organolithium-mediated spiro-ketone synthesis
Wittig rearrangement divergence
Spirocyclic ketone formation verification
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